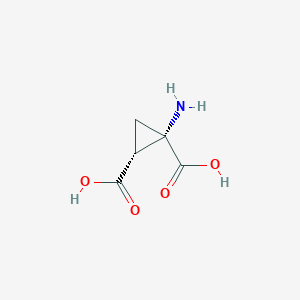
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis from L-serine. The chiral quaternary center is constructed by C–H insertion of an alkylidenecarbene, which is generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles of stereoselective synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the stereoselective steps.
化学反応の分析
Types of Reactions
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter systems.
Medicine: It has potential therapeutic applications in treating neurological disorders.
Industry: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. The compound can reduce the frequency of excitatory postsynaptic currents by acting on presynaptic receptors, thereby affecting neurotransmitter release .
類似化合物との比較
Similar Compounds
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: This compound is structurally similar but has a cyclopentane ring instead of a cyclopropane ring.
L-2-Amino-4-phosphonobutyrate: Another compound that acts on metabotropic glutamate receptors.
Uniqueness
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. These properties make it a valuable tool in studying the structure-activity relationships of metabotropic glutamate receptor ligands.
特性
CAS番号 |
132245-71-7 |
|---|---|
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC名 |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
InChIキー |
LVWULFVPVDNWOD-VHUNDSFISA-N |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
異性体SMILES |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
正規SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
同義語 |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















